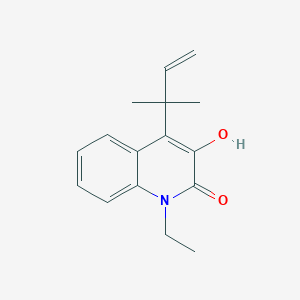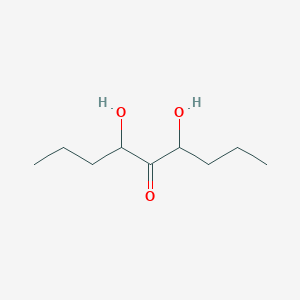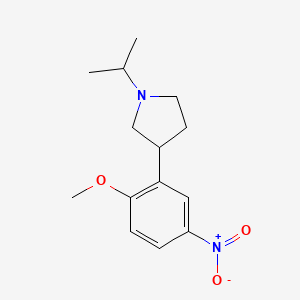
3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Méthoxy-2-méthyl-N-(1-pentanoylcyclohexyl)benzamide est un composé organique synthétique appartenant à la classe des benzamides. Les benzamides sont connus pour leurs applications diverses en chimie médicinale, en biologie et dans les procédés industriels. Ce composé se caractérise par sa structure unique, qui comprend un groupe méthoxy, un groupe méthyle et un groupe pentanoylcyclohexyle attaché à un noyau benzamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-Méthoxy-2-méthyl-N-(1-pentanoylcyclohexyl)benzamide implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par l’acide 3-méthoxy-2-méthylbenzoïque et la 1-pentanoylcyclohexylamine.
Activation de l’acide carboxylique : Le groupe acide carboxylique de l’acide 3-méthoxy-2-méthylbenzoïque est activé à l’aide d’un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) en présence d’un catalyseur tel que la 4-diméthylaminopyridine (DMAP).
Formation de la liaison amide : L’acide carboxylique activé réagit avec la 1-pentanoylcyclohexylamine pour former le composé benzamide souhaité. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane (DCM) dans des conditions douces.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement de la synthèse. En outre, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Méthoxy-2-méthyl-N-(1-pentanoylcyclohexyl)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle à l’aide d’agents oxydants tels que le permanganate de potassium (KMnO4).
Réduction : Le groupe carbonyle dans la partie pentanoyle peut être réduit en alcool à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4).
Substitution : Le groupe méthoxy peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) en milieu aqueux.
Réduction : Hydrure de lithium et d’aluminium (LiAlH4) dans l’éther anhydre.
Substitution : Nucléophiles tels que le méthylate de sodium (NaOMe) dans le méthanol.
Principaux produits formés
Oxydation : Formation du 3-hydroxy-2-méthyl-N-(1-pentanoylcyclohexyl)benzamide.
Réduction : Formation du 3-méthoxy-2-méthyl-N-(1-pentanolcyclohexyl)benzamide.
Substitution : Formation de divers benzamides substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 3-Méthoxy-2-méthyl-N-(1-pentanoylcyclohexyl)benzamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine : Exploré pour ses effets thérapeutiques potentiels, tels que ses activités anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et d’agrochimiques.
Mécanisme D'action
Le mécanisme d’action du 3-Méthoxy-2-méthyl-N-(1-pentanoylcyclohexyl)benzamide implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou des canaux ioniques, modulant ainsi leur activité.
Voies impliquées : Il peut influencer les voies de signalisation liées à l’inflammation, à la douleur ou au stress oxydatif, ce qui conduit à ses effets biologiques observés.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Méthoxy-2-méthylbenzamide : Dépourvu du groupe pentanoylcyclohexyle, ce qui se traduit par des propriétés chimiques et biologiques différentes.
2-Méthyl-N-(1-pentanoylcyclohexyl)benzamide :
3-Acétoxy-2-méthylbenzamide : Contient un groupe acétoxy au lieu d’un groupe méthoxy, ce qui entraîne des variations dans son comportement chimique.
Unicité
Le 3-Méthoxy-2-méthyl-N-(1-pentanoylcyclohexyl)benzamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique distincte et des activités biologiques potentielles. Sa structure permet des applications diverses dans divers domaines de la recherche et de l’industrie.
Propriétés
Numéro CAS |
644980-20-1 |
|---|---|
Formule moléculaire |
C20H29NO3 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
3-methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide |
InChI |
InChI=1S/C20H29NO3/c1-4-5-12-18(22)20(13-7-6-8-14-20)21-19(23)16-10-9-11-17(24-3)15(16)2/h9-11H,4-8,12-14H2,1-3H3,(H,21,23) |
Clé InChI |
LOSJWLOWXCQYPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C1(CCCCC1)NC(=O)C2=C(C(=CC=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Piperidinecarboxylic acid, 4-[4-[[[8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-6-quinolinyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B12609357.png)
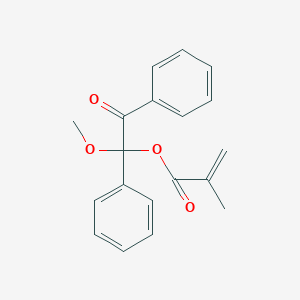
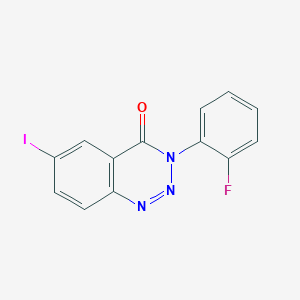

![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)

![Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate](/img/structure/B12609396.png)
![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)

![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B12609411.png)
